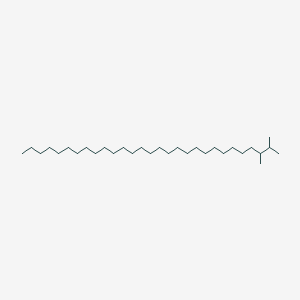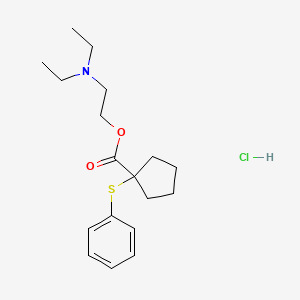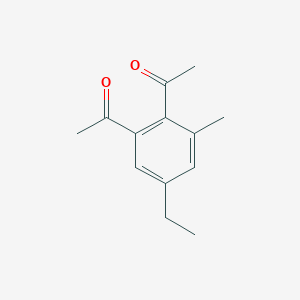
Benzanilide, 4-amino-2'-ethyl-6'-isopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, is an organic compound with a complex structure that includes an aniline derivative. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, typically involves the reaction of benzoic acid derivatives with aniline derivatives. One common method is the condensation reaction between 4-amino-2’-ethyl-6’-isopropylaniline and benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, may involve more efficient and scalable methods. One approach is the use of catalytic processes that employ transition metal catalysts such as palladium or ruthenium. These catalysts can enhance the reaction rate and yield, making the process more suitable for large-scale production.
化学反応の分析
Types of Reactions
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool for research.
類似化合物との比較
Similar Compounds
Benzanilide: The parent compound, which lacks the additional substituents present in benzanilide, 4-amino-2’-ethyl-6’-isopropyl-.
N-Phenylbenzamide: Another similar compound with a simpler structure.
4-Aminobenzanilide: A derivative with an amino group but without the ethyl and isopropyl substituents.
Uniqueness
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.
特性
CAS番号 |
97042-54-1 |
|---|---|
分子式 |
C18H22N2O |
分子量 |
282.4 g/mol |
IUPAC名 |
4-amino-N-(2-ethyl-6-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H22N2O/c1-4-13-6-5-7-16(12(2)3)17(13)20-18(21)14-8-10-15(19)11-9-14/h5-12H,4,19H2,1-3H3,(H,20,21) |
InChIキー |
FPAXDVIXYPASAK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)

![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)


![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)


